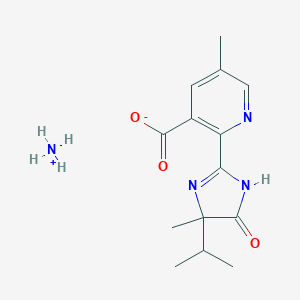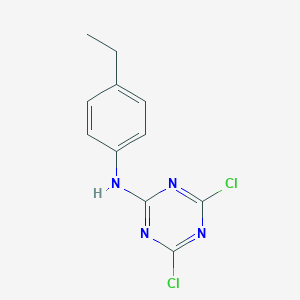
1,2-Epoxy-3-(paranitrophenyl)propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Epoxy-3-(paranitrophenyl)propane, also known as glycidyl nitrophenyl ether, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has a reactive epoxide group, which makes it useful for various applications in organic synthesis and biochemistry.
作用机制
The mechanism of action of 1,2-Epoxy-3-(paranitrophenyl)propane involves the reaction of the epoxide group with nucleophilic functional groups in biomolecules such as proteins, nucleic acids, and lipids. The reaction leads to the formation of covalent adducts, which can alter the structure and function of the biomolecule. The specific mechanism of action depends on the nature of the biomolecule and the functional groups involved in the reaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,2-Epoxy-3-(paranitrophenyl)propane depend on the specific biomolecule targeted and the extent of modification. In general, the compound can lead to changes in enzyme activity, protein function, and gene expression, which can have downstream effects on cellular processes such as metabolism, signaling, and proliferation. The physiological effects of 1,2-Epoxy-3-(paranitrophenyl)propane are not well understood, but some studies have suggested that the compound may have toxic effects on cells and tissues.
实验室实验的优点和局限性
One of the main advantages of using 1,2-Epoxy-3-(paranitrophenyl)propane in lab experiments is its versatility as a reactive intermediate. The compound can be used to modify a wide range of biomolecules, allowing researchers to study specific functional groups and their role in biological processes. Additionally, the compound is relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to using 1,2-Epoxy-3-(paranitrophenyl)propane in lab experiments. The compound can be toxic to cells and tissues, and its reactivity can lead to non-specific modification of biomolecules. Additionally, the compound may not be suitable for certain applications where more precise control over modification is required.
未来方向
There are several future directions for research on 1,2-Epoxy-3-(paranitrophenyl)propane. One area of interest is the development of new methods for synthesizing the compound and its derivatives. This could lead to the discovery of new compounds with unique properties and applications. Another area of interest is the development of new techniques for studying the mechanism of action of the compound and its effects on biomolecules and cells. This could provide insights into the role of specific functional groups in biological systems and lead to the development of new drugs and therapeutic agents. Finally, there is a need for further research on the toxic effects of 1,2-Epoxy-3-(paranitrophenyl)propane and its derivatives, particularly in vivo studies to assess the safety of these compounds for human use.
合成方法
The synthesis of 1,2-Epoxy-3-(paranitrophenyl)propane involves the reaction of paranitrophenol with epichlorohydrin in the presence of a base catalyst. The reaction proceeds through an S_N2 mechanism, where the hydroxyl group of paranitrophenol attacks the epoxide ring of epichlorohydrin, leading to the formation of the desired product. The reaction is typically carried out under mild conditions, and the yield of the product can be optimized by adjusting the reaction parameters such as temperature, pH, and catalyst concentration.
科学研究应用
1,2-Epoxy-3-(paranitrophenyl)propane has been widely used in scientific research as a reactive intermediate in organic synthesis and as a probe for studying enzyme activity and protein function. The compound can be used to modify nucleic acids, proteins, and other biomolecules, allowing researchers to study the role of specific functional groups in biological systems. Additionally, 1,2-Epoxy-3-(paranitrophenyl)propane has been used to develop new drugs and therapeutic agents, as well as to study the mechanism of action of existing drugs.
属性
CAS 编号 |
118584-57-9 |
|---|---|
产品名称 |
1,2-Epoxy-3-(paranitrophenyl)propane |
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
(2R,3R)-2-(4-nitrophenyl)-3-propyloxirane |
InChI |
InChI=1S/C11H13NO3/c1-2-3-10-11(15-10)8-4-6-9(7-5-8)12(13)14/h4-7,10-11H,2-3H2,1H3/t10-,11-/m1/s1 |
InChI 键 |
JMIOGKAUHLHRKF-GHMZBOCLSA-N |
手性 SMILES |
CCC[C@@H]1[C@H](O1)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
CCCC1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CCCC1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
同义词 |
1,2-epoxy-1-(4-nitrophenyl)pentane 1,2-epoxy-3-(paranitrophenyl)propane ENP5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




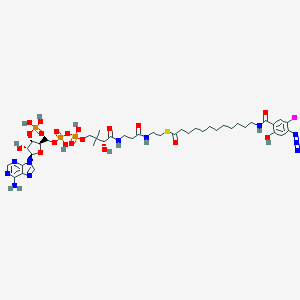
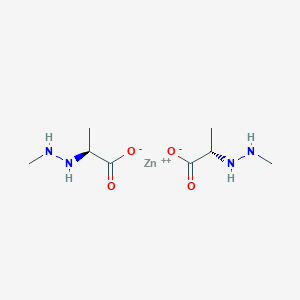
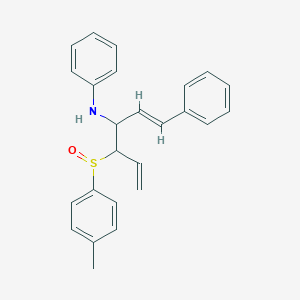
![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B219905.png)
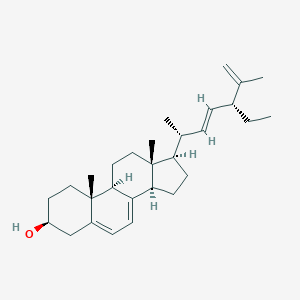
![Potassium;[(2R,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-2,3,4,5-tetrasulfooxyoxan-2-yl]-3,4-disulfooxy-5-(sulfooxymethyl)oxolan-2-yl]methyl sulfate](/img/structure/B219910.png)
![5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B219930.png)
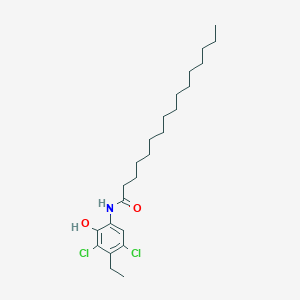
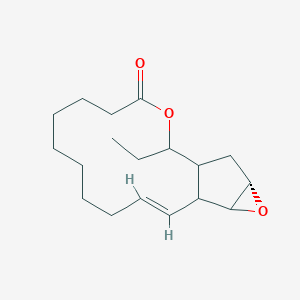
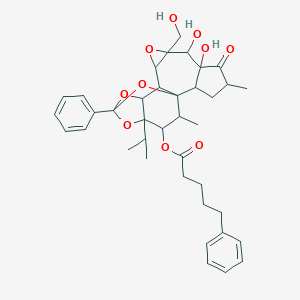
![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)
